molecular formula C16H16N4OS B2626146 1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one CAS No. 872590-44-8

1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one

Cat. No.: B2626146
CAS No.: 872590-44-8
M. Wt: 312.39
InChI Key: OBYVAKOKJQOQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Biochemical Analysis

Biochemical Properties

1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby affecting cell cycle progression . The interaction involves hydrogen bonding with key amino acids in the active site of CDK2, such as Leu83 . This inhibition is significant for its potential use in cancer therapy, as it selectively targets tumor cells .

Cellular Effects

1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one exhibits cytotoxic effects on various cell lines, including MCF-7, HCT-116, and HepG-2 . It induces apoptosis and alters cell cycle progression, particularly causing cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways, such as the CDK2 pathway, and affects gene expression related to cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one involves its binding to the active site of CDK2, where it forms hydrogen bonds with amino acids like Leu83 . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and induction of apoptosis . Additionally, this compound may affect other molecular targets involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that it can cause sustained cell cycle arrest and apoptosis in cancer cell lines .

Dosage Effects in Animal Models

In animal models, the effects of 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one vary with dosage. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one is involved in metabolic pathways related to its biotransformation and elimination. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism . The compound’s metabolites are then excreted via the kidneys .

Transport and Distribution

Within cells and tissues, 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one is primarily in the cytoplasm and nucleus . It is directed to these compartments by specific targeting signals and post-translational modifications . In the nucleus, it exerts its effects on cell cycle regulation and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.

Properties

IUPAC Name

1-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-4-5-14(11(2)6-10)20-15-13(7-19-20)16(18-9-17-15)22-8-12(3)21/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYVAKOKJQOQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.